

A Comparative Analysis of N-Stearoyldopamine and N-arachidonoyldopamine Activity

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Compound of Interest

Compound Name: **N-Stearoyldopamine**

Cat. No.: **B009488**

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A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological activities of two prominent N-acyldopamines.

N-acyldopamines are a class of endogenous lipid signaling molecules that have garnered significant interest in the scientific community for their diverse physiological and pharmacological effects. Among these, **N-Stearoyldopamine** (STEARDA) and N-arachidonoyldopamine (NADA) are two structurally related compounds with markedly different biological activity profiles. This guide provides an objective comparison of their performance at key biological targets, supported by experimental data, to aid researchers in their exploration of the endocannabinoid and endovanilloid systems.

Summary of Biological Activity

N-arachidonoyldopamine (NADA) is a well-characterized endocannabinoid and endovanilloid, acting as a potent agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and a notable agonist at the Cannabinoid Type 1 (CB1) receptor.^[1] In contrast, **N-Stearoyldopamine** (STEARDA), the saturated analogue of NADA, is largely inactive as a direct agonist at these receptors. However, STEARDA is not devoid of biological relevance, as it has been shown to exhibit an "entourage effect," potentiating the activity of NADA at the TRPV1 receptor.

The following tables summarize the quantitative data on the activity of **N-Stearoyldopamine** and N-arachidonoyldopamine at key molecular targets.

Table 1: Comparison of Receptor and Channel Activity

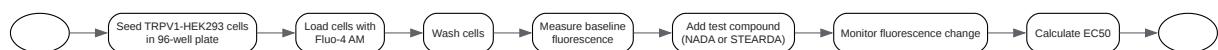
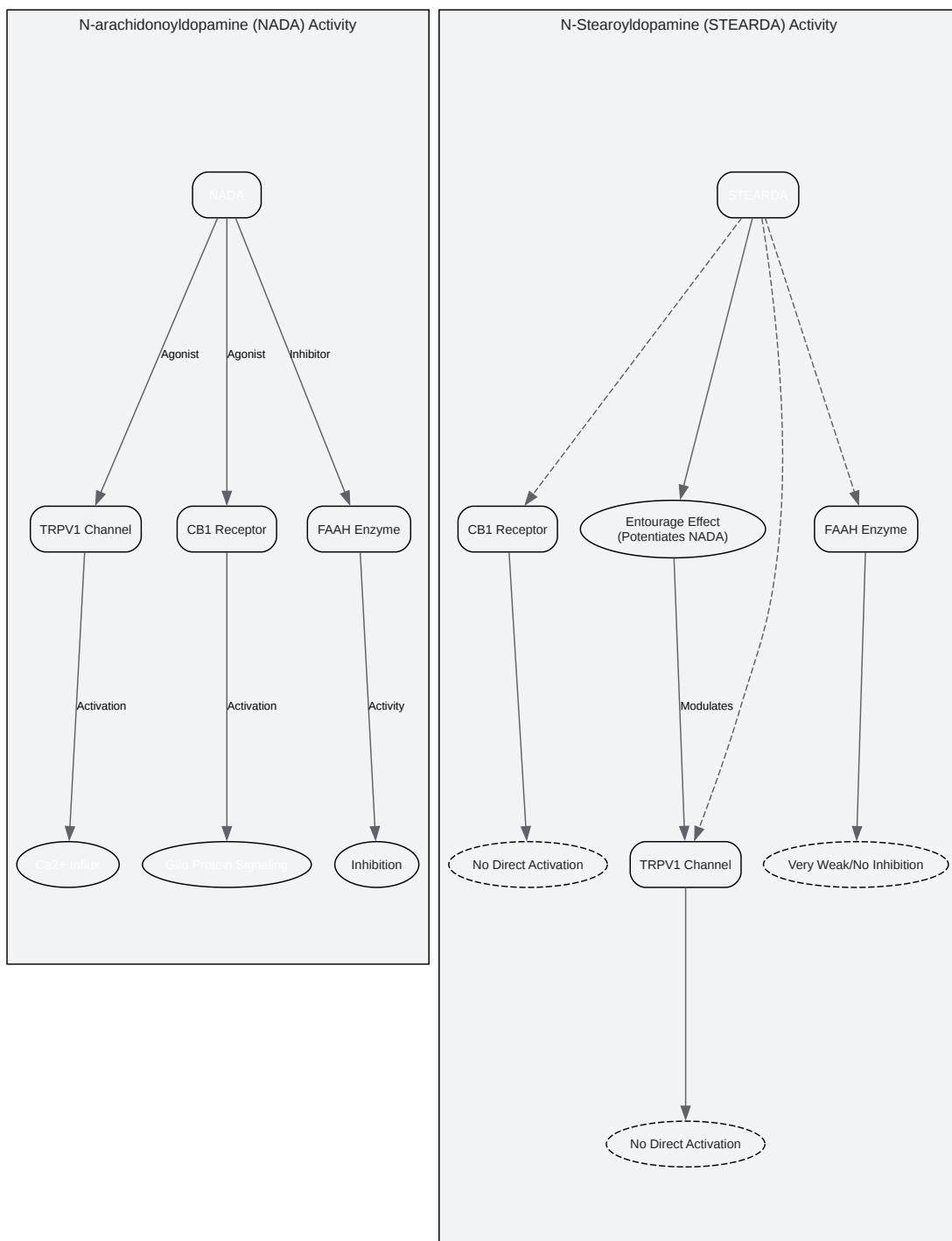
Compound	Target	Assay Type	Species	Key Parameter	Value
N-Stearoyldopamine	TRPV1	Ca2+ Influx	Human	EC50	Inactive
CB1	Radioligand Binding	Rat	Ki	> 5,000 nM	[2]
CB2	Radioligand Binding	Rat	Ki	> 10,000 nM	
N-arachidonoyl dopamine	TRPV1	Ca2+ Influx	Human/Rat	EC50	≈ 50 nM
CB1	Radioligand Binding	Rat	Ki	250 nM	[3][4]
CB2	Radioligand Binding	Rat	Ki	> 10,000 nM	[4][5]

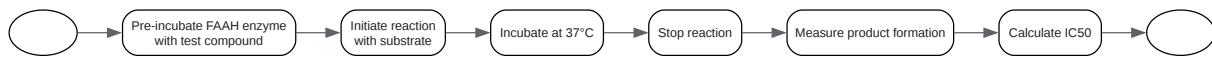
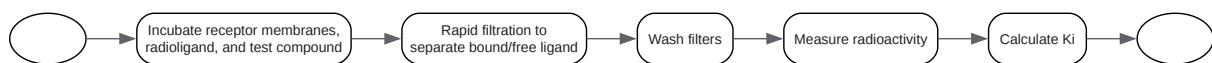
Table 2: Comparison of Enzyme Inhibition

Compound	Target Enzyme	Assay Type	Source	Key Parameter	Value
N-Stearoyldopamine	FAAH	Enzyme Activity	-	IC50	> 25,000 nM
N-arachidonoyl dopamine	FAAH	Enzyme Activity	N18TG2 cells	IC50	19 - 100 μM

Signaling Pathways and Experimental Workflows

To visually represent the interactions of these compounds and the methods used to assess their activity, the following diagrams have been generated using Graphviz.





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